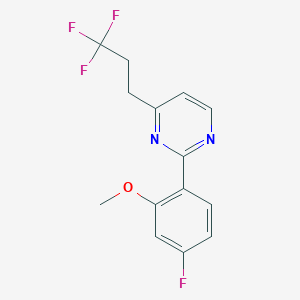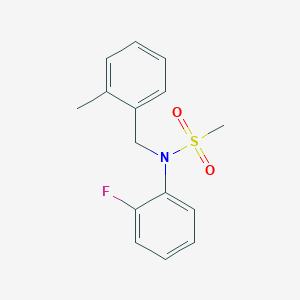![molecular formula C15H17F5N2 B5297854 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as PFBD, is a chemical compound that has been of interest to researchers due to its unique properties. PFBD is a spirocyclic compound that contains a diazaspiro ring and a pentafluorobenzyl group. The compound has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride acts as a ligand for certain receptors in the brain, including the sigma-1 receptor. The compound has been shown to modulate the activity of these receptors, which can have effects on various physiological processes. The exact mechanism of action of 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride is still being studied.
Biochemical and Physiological Effects
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been shown to have various effects on biochemical and physiological processes. The compound has been shown to modulate calcium signaling, which can affect cell proliferation and differentiation. 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has several advantages for lab experiments. The compound has a high affinity for certain receptors, making it a useful tool for studying these receptors. 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride is also fluorescent, making it useful for imaging cells and tissues. However, 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has some limitations. The compound is relatively unstable and may degrade over time, which can affect its usefulness in experiments.
Orientations Futures
There are several future directions for research on 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride. One potential area of study is the development of new synthetic methods for the compound, which could improve its stability and usefulness in experiments. Another area of study is the investigation of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride could be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis typically involves the use of a pentafluorobenzyl amine and a spirocyclic diketone, which react to form the spirocyclic compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been studied for its potential applications in scientific research. The compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying these receptors. 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has also been used as a fluorescent probe for imaging cells and tissues.
Propriétés
IUPAC Name |
7-[(2,3,4,5,6-pentafluorophenyl)methyl]-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5N2/c16-10-9(11(17)13(19)14(20)12(10)18)6-22-5-1-2-15(8-22)3-4-21-7-15/h21H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURKBMGWFGKUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)CC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pentafluorobenzyl)-2,7-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297796.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)


![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)